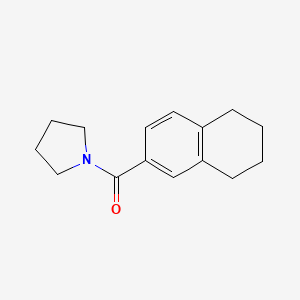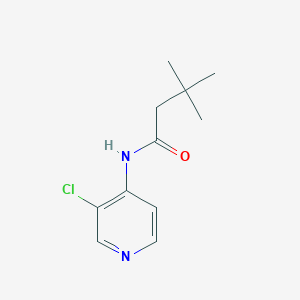
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes in the body.
Mécanisme D'action
The mechanism of action of N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide involves the activation of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), which in turn leads to the relaxation of smooth muscle cells and vasodilation. This mechanism is responsible for the cardiovascular effects of N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide.
Biochemical and Physiological Effects:
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide has several biochemical and physiological effects on the body. One of the most significant effects is its ability to activate sGC, which leads to the production of cGMP and subsequent vasodilation. This effect is responsible for the compound's cardiovascular effects, which include the reduction of blood pressure and the improvement of endothelial function.
In addition to its cardiovascular effects, N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide also has neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide in lab experiments is its potency as an sGC activator. This compound has been shown to be more potent than other sGC activators such as N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide 41-8543 and N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide 58-2667. This makes it a valuable tool for studying the role of sGC in various physiological processes.
One limitation of using N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of the compound on various physiological processes.
Orientations Futures
There are several future directions for research on N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide. One direction is to further investigate the compound's potential applications in the treatment of cardiovascular diseases such as hypertension and heart failure. This could involve studying the long-term effects of the compound on blood pressure and endothelial function.
Another direction for research is to investigate the compound's potential neuroprotective effects in more detail. This could involve studying the effects of the compound on various markers of oxidative stress and inflammation in animal models of neurodegenerative diseases.
Conclusion:
In conclusion, N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide is a potent sGC activator that has potential applications in various fields of scientific research. This compound has been extensively studied for its cardiovascular and neuroprotective effects, and future research could further elucidate its potential applications in these areas. While there are some limitations to using this compound in lab experiments, its potency as an sGC activator makes it a valuable tool for studying the role of sGC in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide involves the reaction of 3-chloropyridine-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide can activate sGC, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and reduces blood pressure.
In addition to its cardiovascular applications, N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide has also been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)6-10(15)14-9-4-5-13-7-8(9)12/h4-5,7H,6H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUSEGPZIKOVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)
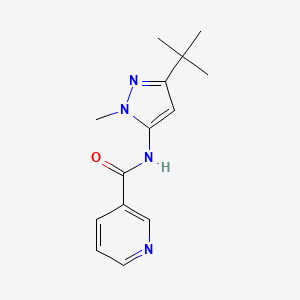
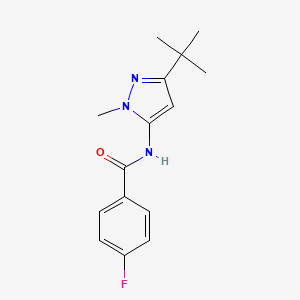
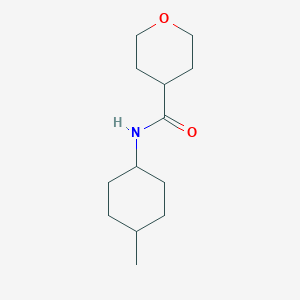
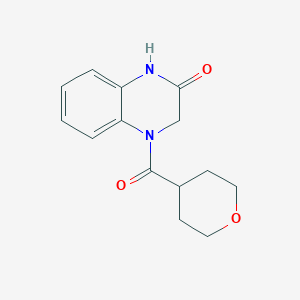
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
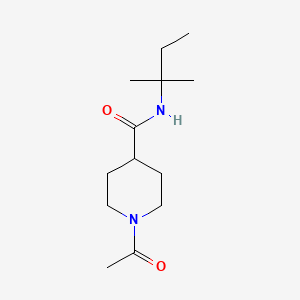
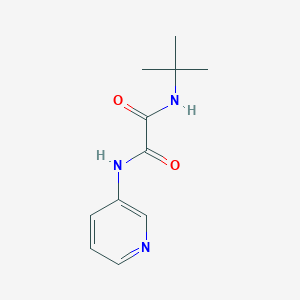
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
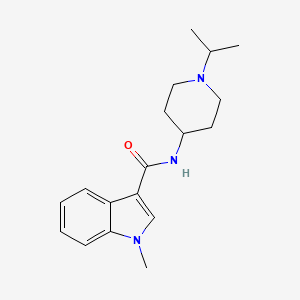
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
